molecular formula C15H21N3O4S2 B049235 FTase抑制剂II CAS No. 156707-43-6

FTase抑制剂II

货号 B049235
CAS 编号: 156707-43-6
分子量: 371.5 g/mol
InChI 键: QZVAZQOXHOMYJF-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTase Inhibitor II is a potent, selective farnesyltransferase and Ras farnesylation inhibitor in whole cells . It is a cell-permeable analog of FPP that potently inhibits FTase (IC 50 = 50-75 nM), preventing farnesylation of Ras .

科学研究应用

Cancer Treatment

FTase Inhibitor II has been studied extensively for its potential in cancer treatment . It targets the farnesylation of Ras protein, a process that is crucial for the functional activation of Ras . Ras proteins are regulators of cell proliferation and differentiation and are closely related to the development of many cancers . By inhibiting farnesyl transferase, FTase Inhibitor II prevents Ras protein from completing farnesylation modification, thereby serving as a molecularly targeted anticancer drug .

Pancreatic Cancer

FTase inhibitors, including FTase Inhibitor II, have been reported for the treatment of pancreatic cancer . The inhibitors target the farnesylation of Ras proteins, which are often mutated in pancreatic cancer, thereby disrupting the signaling pathways that promote cancer growth .

Lung Cancer

Similarly, FTase Inhibitor II has been used in the treatment of lung cancer . By inhibiting the farnesylation of Ras proteins, it disrupts the signaling pathways that are often overactive in lung cancer cells .

Colon Cancer

FTase Inhibitor II has also been reported for the treatment of colon cancer . The drug targets the farnesylation of Ras proteins, which are often mutated in colon cancer, thereby disrupting the signaling pathways that promote cancer growth .

Hutchinson-Gilford Progeria Syndrome (HGPS)

HGPS is a rare genetic condition characterized by rapid aging in children. FTase inhibitors, including FTase Inhibitor II, have been used in the treatment of HGPS . The drug targets the farnesylation of progerin, a mutant form of lamin A that accumulates in the cells of HGPS patients .

Premature Aging (Progeroid) Syndromes

In addition to HGPS, FTase inhibitors have been used in the treatment of other progeroid syndromes . These conditions, like HGPS, are characterized by premature aging, and the drugs work by targeting the farnesylation of mutant proteins that accumulate in the cells .

Inhibitory Activity

FTase Inhibitor II has shown strong inhibitory activity against FTase. For example, pyrrorole imidazoldione 1c, 1d, pyroglutamine 7b, 7e, and β-enamine 2e were potent in the low nanomolar range through farnesyl inhibition experiments, with 7b showing the strongest inhibitory activity against FTase (IC 50 = 2 nM) .

Cell Proliferation

FTase Inhibitor II has shown inhibitory effects on the proliferation of various cancer cells . For instance, compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM .

未来方向

FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .

属性

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTase Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTase Inhibitor II
Reactant of Route 2
FTase Inhibitor II
Reactant of Route 3
FTase Inhibitor II
Reactant of Route 4
FTase Inhibitor II
Reactant of Route 5
FTase Inhibitor II
Reactant of Route 6
FTase Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。